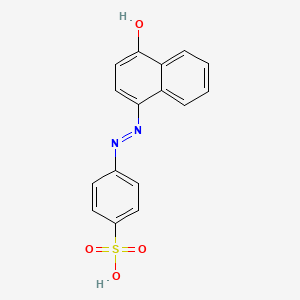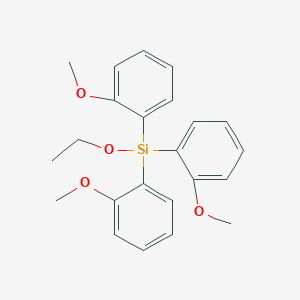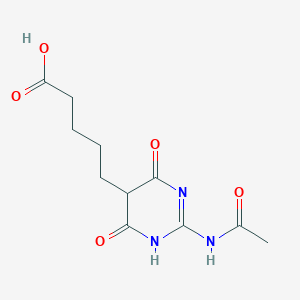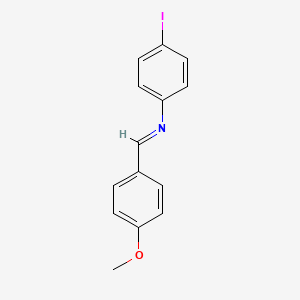
4-Iodo-N-(4-methoxybenzylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-N-(4-methoxybenzylidene)aniline: is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is particularly interesting due to its structural features, which include an iodine atom and a methoxy group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-(4-methoxybenzylidene)aniline typically involves the condensation reaction between 4-iodoaniline and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry techniques, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-N-(4-methoxybenzylidene)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The carbon-nitrogen double bond can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide, potassium carbonate, and copper catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include corresponding nitro compounds or oxides.
Reduction Reactions: Products include the corresponding amines
Scientific Research Applications
Chemistry: 4-Iodo-N-(4-methoxybenzylidene)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of iodine and methoxy substituents on biological systems. It is also used in the development of new diagnostic agents and therapeutic compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects. Its ability to undergo various chemical transformations makes it a valuable building block for drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for use in high-performance materials and coatings .
Mechanism of Action
The mechanism of action of 4-Iodo-N-(4-methoxybenzylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The carbon-nitrogen double bond plays a crucial role in the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-(4-Methoxybenzylidene)aniline
- N-(4-Methoxybenzylidene)-4-methoxyaniline
- N-(4-Methoxybenzylidene)-4-butylaniline
Comparison: 4-Iodo-N-(4-methoxybenzylidene)aniline is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Compared to N-(4-Methoxybenzylidene)aniline, the iodine substituent enhances the compound’s reactivity and potential for further functionalization. The methoxy group also contributes to the compound’s stability and solubility in organic solvents. These features make this compound a versatile and valuable compound in various scientific and industrial applications .
Properties
CAS No. |
3381-49-5 |
|---|---|
Molecular Formula |
C14H12INO |
Molecular Weight |
337.15 g/mol |
IUPAC Name |
N-(4-iodophenyl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H12INO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3 |
InChI Key |
KYXOANCXPAQAGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



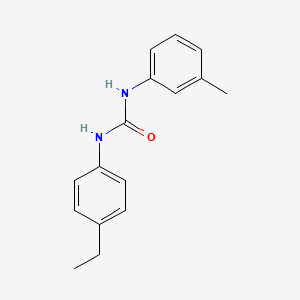
![1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15076259.png)
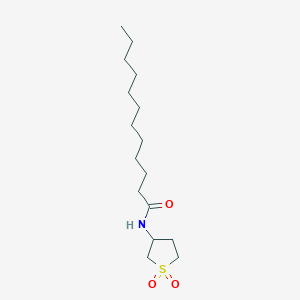
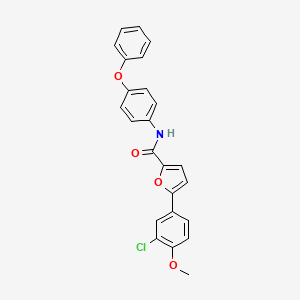
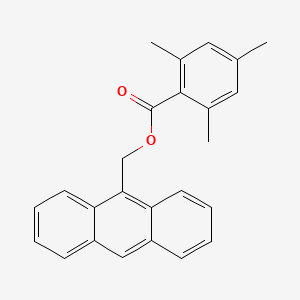
![2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate](/img/structure/B15076279.png)
![1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone](/img/structure/B15076286.png)


![2-[(Cyclohexylcarbamoyl)amino]benzoic acid](/img/structure/B15076304.png)
